N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide
Description
N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a quinoxaline moiety, a piperazine ring, and a cyclopropyl group
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-7-14-15(8-13(12)19)22-16(9-20-14)24-5-3-23(4-6-24)10-17(25)21-11-1-2-11/h7-9,11H,1-6,10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQMMNXJWZYGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 2,3-dichloroquinoxaline.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with piperazine under basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is introduced via cyclopropanation reactions, often using cyclopropyl bromide in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to inhibit DNA synthesis by intercalating into DNA strands, while the piperazine ring can interact with neurotransmitter receptors, modulating their activity. The cyclopropyl group enhances the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dichloroquinoxaline and 6,7-dichloroquinoxaline share the quinoxaline core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyrimidinyl)piperazine and 1-(2-benzimidazolyl)piperazine have similar structural features and pharmacological profiles.
Cyclopropyl Derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropyl group and are used in various chemical and pharmaceutical applications.
Uniqueness
N-cyclopropyl-2-[4-(6,7-dichloroquinoxalin-2-yl)piperazin-1-yl]acetamide is unique due to the combination of its structural features, which confer a distinct set of biological activities and pharmacological properties. The presence of the quinoxaline, piperazine, and cyclopropyl groups in a single molecule allows for multiple modes of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
